molecular formula C19H27FN4O B7002119 N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide

N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide

Cat. No.: B7002119
M. Wt: 346.4 g/mol
InChI Key: QASSZMAGQAMCHE-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, a fluorine atom, and an imidazo[1,5-a]pyridine core

Properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O/c1-2-9-23(14-13-22-10-5-3-4-6-11-22)19(25)18-21-15-17-16(20)8-7-12-24(17)18/h7-8,12,15H,2-6,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASSZMAGQAMCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN1CCCCCC1)C(=O)C2=NC=C3N2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.

    Attachment of the Azepane Ring: The azepane moiety can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with an appropriate electrophilic intermediate.

    Final Coupling Step: The final step involves coupling the azepane-containing intermediate with the imidazo[1,5-a]pyridine core, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the imidazo[1,5-a]pyridine core using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the imidazo[1,5-a]pyridine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The azepane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(piperidin-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide
  • N-[2-(morpholin-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(azepan-1-yl)ethyl]-8-fluoro-N-propylimidazo[1,5-a]pyridine-3-carboxamide is unique due to the presence of the azepane ring, which may confer distinct pharmacokinetic and pharmacodynamic properties. The fluorine atom enhances its binding affinity and metabolic stability, making it a promising candidate for further research and development.

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